4-Tert-butyl-2'-ethylbenzophenone
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Overview
Description
4-Tert-butyl-2’-ethylbenzophenone is an organic compound with the molecular formula C19H22O It is a derivative of benzophenone, characterized by the presence of a tert-butyl group at the 4-position and an ethyl group at the 2’-position of the benzophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2’-ethylbenzophenone typically involves Friedel-Crafts acylation reactions. One common method is the reaction of 4-tert-butylbenzoyl chloride with 2-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 4-Tert-butyl-2’-ethylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-2’-ethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups onto the benzene rings.
Scientific Research Applications
4-Tert-butyl-2’-ethylbenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving photochemical reactions due to its benzophenone core.
Industry: Used in the production of UV absorbers and stabilizers for plastics and coatings.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2’-ethylbenzophenone involves its interaction with molecular targets through its carbonyl group. The compound can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and binding affinity. In photochemical applications, the benzophenone core can absorb UV light, leading to excited-state reactions that can be harnessed in various processes.
Comparison with Similar Compounds
Benzophenone: The parent compound, lacking the tert-butyl and ethyl substituents.
4-Tert-butylbenzophenone: Similar structure but without the ethyl group.
2-Ethylbenzophenone: Similar structure but without the tert-butyl group.
Uniqueness: 4-Tert-butyl-2’-ethylbenzophenone is unique due to the combined presence of both tert-butyl and ethyl groups, which can influence its steric and electronic properties
Properties
IUPAC Name |
(4-tert-butylphenyl)-(2-ethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-5-14-8-6-7-9-17(14)18(20)15-10-12-16(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKIMPXCIATZGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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